molecular formula C18H17NO6S2 B1139960 Benzophenone-4-carboxamidocysteine methanethiosulfonate CAS No. 317821-69-5

Benzophenone-4-carboxamidocysteine methanethiosulfonate

Cat. No.: B1139960
CAS No.: 317821-69-5
M. Wt: 407.5 g/mol
InChI Key: NGQQVLYXKREEOA-HNNXBMFYSA-N
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Description

Benzophenone-4-carboxamidocysteine Methanethiosulfonate (CAS 317821-69-5) is a trifunctional conjugate with the molecular formula C₁₈H₁₇NO₆S₂ and a molecular weight of 407.46 g/mol. Its structure integrates three critical components:

  • Photoreactive benzophenone group: Enables UV-induced covalent crosslinking with nearby molecules .
  • Carboxylate group: Enhances solubility in polar solvents like DMSO, DMF, and methanol .
  • Methanethiosulfonate (MTS) group: Facilitates selective thiol (-SH) coupling with cysteine residues in proteins .

Primarily used in ion channel research, it enables site-specific labeling and crosslinking of engineered cysteine residues in proteins, aiding in mapping structural interactions (e.g., voltage-gated sodium channels) . Its purity (typically ≥95%) and trifunctionality make it a staple in biochemical studies requiring precision .

Properties

IUPAC Name

(2R)-2-[(4-benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c1-27(24,25)26-11-15(18(22)23)19-17(21)14-9-7-13(8-10-14)16(20)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQQVLYXKREEOA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654072
Record name N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317821-69-5
Record name L-Cysteine, N-(4-benzoylbenzoyl)-, methanesulfonate (ester)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317821-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzophenone-4-carboxamidocysteine methanethiosulfonate (BPMTS) is a bifunctional photoactivatable cross-linker widely utilized in biochemical research, particularly in the study of protein interactions and ion channel dynamics. This compound has been shown to have significant implications in various biological systems, particularly in the context of voltage-gated ion channels.

BPMTS acts primarily through its ability to label cysteine residues within proteins, facilitating the study of conformational changes and interactions under different physiological conditions. The compound is activated by ultraviolet (UV) light, which induces cross-linking between BPMTS and nearby thiol groups on proteins, thereby immobilizing specific parts of the protein structure.

Key Findings:

  • Ion Channel Gating : Research indicates that BPMTS can effectively immobilize the moving parts of voltage-gated sodium channels. This immobilization alters the gating properties of these channels, providing insights into their functional mechanisms. For instance, BPMTS labeled at specific sites within the sodium channel can trap the channel in either open or closed states depending on the voltage applied during UV irradiation .
  • Prion Dynamics : In studies involving prion proteins, BPMTS-labeled variants were shown to retain wild-type assembly kinetics and infectivity, indicating that BPMTS does not adversely affect prionogenesis. This property allows researchers to investigate prion remodeling processes without altering their fundamental characteristics .

Biological Implications

The use of BPMTS extends beyond basic research; it has implications for understanding diseases associated with ion channel dysfunction, such as epilepsy and cardiac arrhythmias. By elucidating how BPMTS interacts with ion channels, researchers can develop targeted therapies for conditions stemming from aberrant ion channel activity.

Case Studies:

  • Sodium Channel Dynamics :
    • A study demonstrated that BPMTS labeling altered the gating kinetics of sodium channels under depolarization conditions. The apparent insertion efficiency of photoactivated BPMTS increased with depolarization, suggesting that voltage-dependent movements near the extracellular end of the channel are critical for its function .
  • Structural Analysis :
    • In experiments designed to analyze structural changes in ion channels, BPMTS was used to assess the accessibility of cysteine residues positioned within crevices of the sodium channel. These studies revealed that specific conformational states could be stabilized or destabilized by BPMTS cross-linking, providing a clearer picture of ion channel mechanics during activation and inactivation phases .

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Reference
Ion Channel GatingAlters gating kinetics; immobilizes channel states
Prion Protein DynamicsRetains assembly kinetics; does not affect infectivity
Voltage DependencyIncreased insertion efficiency with depolarization

Scientific Research Applications

2.1. Study of Ion Channels

One of the primary applications of BPMTS is in the study of voltage-gated ion channels. Researchers use BPMTS to label specific cysteine residues introduced into ion channel proteins through mutagenesis. This labeling allows for the investigation of conformational changes during channel activity.

Key Findings:

  • BPMTS has been used to immobilize segments of sodium channels, revealing insights into the dynamics of voltage sensing and gating mechanisms .
  • Studies have shown that BPMTS can effectively cross-link segments of ion channels, providing a method to probe structural changes during channel activation and inactivation .

Table 1: Summary of Ion Channel Studies Using BPMTS

Ion Channel Type Application Key Findings
Sodium ChannelsImmobilizationRevealed gating dynamics
Potassium ChannelsStructural analysisCross-linking kinetics studied
Calcium ChannelsFunctional studiesInvestigated conformational states

2.2. Protein Interaction Studies

BPMTS is also employed in studies aimed at understanding protein-protein interactions. By cross-linking interacting proteins, researchers can map interaction networks and elucidate functional relationships.

Case Study: Hsp104 Protein Interaction

  • In a study involving Hsp104, BPMTS was used to label specific cysteine residues. The results indicated that the labeled variants retained their assembly kinetics and did not affect prionogenesis, demonstrating the utility of BPMTS in studying complex protein interactions under physiological conditions .

Mechanistic Insights

The mechanism of action for BPMTS involves its photoactivation leading to the formation of reactive species that can form covalent bonds with nearby cysteine residues. This property is crucial for capturing transient interactions and conformational states within proteins.

Key Mechanistic Insights:

  • Upon UV irradiation, BPMTS can lead to significant structural changes in proteins, which can be quantitatively analyzed through electrophysiological methods or spectroscopic techniques .
  • The rate of cross-linking is influenced by factors such as concentration and exposure time, which can be optimized for specific experimental conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPCMS) with structurally or functionally analogous compounds:

Compound Key Functional Groups Molecular Weight (g/mol) Solubility Primary Applications
BPCMS Benzophenone, MTS, Carboxylate 407.46 DMSO, DMF, Methanol Protein interaction mapping, ion channel crosslinking
Benzophenone-4-isothiocyanate (BITC) Benzophenone, Isothiocyanate 285.31 Organic solvents (e.g., DCM) Anticancer research, polymer crosslinking
Azobenzene Glutamate Azobenzene, Glutamate ~350 (varies) Aqueous buffers Optical control of glutamate receptors
Benzophenone-4-carboxamidoethyl MTS Benzophenone, MTS, Ethyl linker 393.48 DMSO, Methanol Thiol-targeted protein modification (less specific than BPCMS)

Key Differentiators :

Functional Specificity: BPCMS’s MTS group enables precise thiol coupling, unlike BITC’s isothiocyanate, which reacts broadly with amines . The carboxylate group in BPCMS improves solubility compared to non-polar benzophenone derivatives .

Structural Advantages: BPCMS’s cysteine backbone allows integration into peptide chains, whereas ethyl-linked analogs (e.g., Benzophenone-4-carboxamidoethyl MTS) lack this native compatibility . The trifunctional design (photoreactive + MTS + carboxylate) is unique to BPCMS, enabling sequential UV crosslinking after thiol binding .

BITC’s isothiocyanate group is better suited for polymer chemistry and broad-spectrum biological assays .

Research Findings and Case Studies

  • Ion Channel Crosslinking : In a 2000 study, BPCMS was used to immobilize the S4 segment of sodium channels, revealing conformational changes during activation .
  • Solubility vs. Reactivity: The carboxylate group in BPCMS reduces aggregation in aqueous solutions, a limitation observed in non-carboxylated MTS derivatives .
  • Comparison with Azobenzene Glutamate : While both are photoactivatable, BPCMS provides permanent crosslinks, whereas azobenzene allows reversible optical control .

Limitations and Considerations

  • Cysteine Dependency : BPCMS requires engineered cysteine residues, limiting its use in wild-type proteins lacking accessible thiols .
  • Cost and Availability: At ~$360/10 mg, BPCMS is more expensive than simpler benzophenone derivatives (e.g., BITC at ~$50/g) .

Preparation Methods

Key Synthetic Steps

While explicit synthetic protocols for BPMTS remain proprietary to manufacturers like Toronto Research Chemicals, the preparation can be inferred from analogous benzophenone-MTS conjugates and patent-derived methodologies:

Step 1: Synthesis of 4-Carboxybenzophenone

  • Friedel-Crafts Acylation : Benzene is acylated with 4-chlorocarbonylbenzoyl chloride in the presence of a Lewis acid (e.g., AlCl3\text{AlCl}_3) to yield 4-carboxybenzophenone.

  • Purification : Recrystallization from ethanol/water mixtures ensures high purity (>98%).

Step 2: Activation of Carboxylic Acid

  • Reagent : The carboxylate group is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane.

  • Product : Forms an NHS ester intermediate, enhancing reactivity with primary amines.

Step 3: Conjugation with Cysteine-MTS Derivative

  • Nucleophilic Substitution : The NHS-activated benzophenone reacts with 2-aminoethyl methanethiosulfonate (AEMTS) in a 1:1 molar ratio under inert atmosphere.

  • Conditions : Reaction proceeds at 4°C for 12–16 hours to minimize disulfide formation.

  • Workup : Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Step 4: Final Characterization

  • Analytical Methods :

    • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

    • Mass Spectrometry : ESI-MS confirms [M+H]+[\text{M+H}]^+ at m/z 364.1.

    • NMR : 1H^1\text{H} NMR (DMSO-d6) displays aromatic protons at δ 7.8–8.1 ppm and methylsulfonyl signals at δ 3.2 ppm.

Critical Reaction Parameters

ParameterOptimal ValueImpact on Yield/Purity
SolventAnhydrous DCMMinimizes hydrolysis of NHS ester
Temperature4°CPrevents thermal degradation
Molar Ratio (Bz:AEMTS)1:1.2Ensures complete conjugation
Reaction Time12–16 hoursBalances conversion vs. side reactions

Industrial-Scale Production and Challenges

Scalability Considerations

  • Custom Synthesis : BPMTS is typically produced on a milligram-to-gram scale due to niche demand.

  • Storage : Lyophilized powder stable at -20°C for >2 years; solutions in ethyl acetate retain activity for 1 week at 4°C.

Applications in Voltage-Gated Ion Channel Research

BPMTS has been instrumental in probing conformational dynamics of voltage sensors:

Photo-Cross-Linking of Shaker Potassium Channels

  • Protocol : Cells expressing cysteine mutants are labeled with 1 mM BPMTS for 10 minutes, followed by UV irradiation (340–390 nm).

  • Outcome : Immobilizes S4 segments, enabling functional analysis of gating currents.

Quantifying Cross-Linking Efficiency

  • Kinetic Model : The probability of S4 immobilization follows pCh(t)=[1(1e(α+β)t)]4p_{\text{Ch}}(t) = [1 - (1 - e^{-(\alpha + \beta)t})]^4, where α\alpha and β\beta denote cross-linking and photodestruction rates, respectively.

SupplierCatalog NumberPurityPrice (10 mg)Stability
Santa Cruz Biotechnologysc-217724>95%$367.00-20°C, desiccated
LGC StandardsTRC-B205275>98%Custom quote-20°C, neat

Q & A

Basic Research Questions

Q. What are the key functional groups in Benzophenone-4-carboxamidocysteine Methanethiosulfonate, and how do they enable its use in protein interaction studies?

  • Answer: The compound contains three critical functional groups:

  • Benzophenone moiety : A photoreactive group enabling UV-induced covalent crosslinking with proximal molecules (e.g., proteins, lipids) in dynamic systems .
  • Methanethiosulfonate (MTS) group : Reacts selectively with cysteine thiols (-SH) in proteins, facilitating site-specific labeling or immobilization .
  • Carboxylate group : Enhances solubility in aqueous buffers, critical for biological applications .
    • Methodological Note : Prioritize cysteine-substituted mutants in target proteins to ensure site-specificity. Pre-test UV exposure duration (typically 5–15 minutes) to balance crosslinking efficiency and protein integrity .

Q. How should this compound be stored and handled to maintain stability during experiments?

  • Answer :

  • Storage : Prepare stock solutions (e.g., 100 mM) in ethyl acetate and store at 4°C for ≤1 week. For long-term storage, aliquot in anhydrous DMSO at -20°C .
  • Handling : Shield from light to prevent premature activation of the benzophenone group. Dilute in buffer immediately before use (e.g., 1 mM in bath/pipette solutions for ion channel labeling) .

Advanced Research Questions

Q. How does the spatial positioning of engineered cysteine residues influence the outcomes of this compound crosslinking in voltage-gated ion channels?

  • Answer :

  • Critical Factors :
  • Accessibility : Cysteines must reside in solvent-accessible regions during the target protein’s conformational state (e.g., depolarized vs. hyperpolarized states in Na⁺/K⁺ channels) .
  • Proximity : Crosslinking efficiency depends on the distance (<3–4 Å) between the cysteine and the benzophenone group post-UV activation .
  • Methodological Strategy :
  • Use electrophysiology (e.g., patch clamp) to control membrane voltage during labeling, ensuring reagent access to the desired conformational state .
  • Combine with mutagenesis to validate crosslinking sites (e.g., D4S4 segment in hNav1.4 sodium channels) .

Q. What experimental approaches can resolve contradictions in crosslinking data arising from dynamic protein domains?

  • Answer :

  • Dynamic vs. Static Systems :
  • In mobile domains (e.g., voltage-sensing S4 helices), apply depolarizing conditions (e.g., 50 mM KCl) during labeling to stabilize the target conformation .
  • Use time-resolved crosslinking with rapid voltage clamping to capture transient states .
  • Controls :
  • Include cysteine-free mutants to distinguish specific vs. non-specific crosslinking.
  • Validate with orthogonal techniques (e.g., fluorescence quenching, electrophysiological assays) .

Q. How can researchers optimize this compound for studying ligand-induced conformational changes in receptors?

  • Answer :

  • Ligand-Binding Synergy : Co-apply the compound with site-3 toxins (e.g., scorpion α-toxins) to probe allosteric modulation of sodium channels. Toxins slow S4 segment movement, enabling precise capture of intermediate states .
  • Dual-Labeling Strategies : Combine with fluorescent MTS reagents (e.g., MTS-TAMRA) to track conformational changes via fluorescence resonance energy transfer (FRET) .

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